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Compound of Interest

Compound Name: 1-(1-Ethoxyethyl)-1H-pyrazole

Cat. No.: B1420823 Get Quote

An In-Depth Technical Guide to 1-(1-Ethoxyethyl)-1H-pyrazole: Synthesis, Characterization,

and Application in Modern Drug Discovery

Executive Summary
1-(1-Ethoxyethyl)-1H-pyrazole is a key heterocyclic building block, primarily utilized in

medicinal chemistry and pharmaceutical development. Its core value lies in the strategic use of

the 1-(1-ethoxyethyl) group as a protecting moiety for the pyrazole nitrogen, facilitating complex

multi-step syntheses of pharmacologically active molecules. This guide provides a

comprehensive overview of its fundamental properties, a detailed, field-tested synthesis

protocol, characterization data, and a discussion of its application as a synthetic intermediate in

drug discovery programs. The methodologies and insights presented are intended for

researchers, chemists, and drug development professionals.

Introduction: The Strategic Role of Protected
Pyrazoles in Medicinal Chemistry
The pyrazole ring is a privileged scaffold in modern drug design, forming the core of numerous

FDA-approved therapeutics that exhibit a wide range of biological activities, including anti-

inflammatory, anticancer, and antiviral properties.[1] The reactivity of the pyrazole N-H bond,

however, often necessitates a protection strategy to achieve regioselectivity in subsequent

functionalization reactions.
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The introduction of an N-alkoxyethyl group, such as the 1-(1-ethoxyethyl) (EE) moiety, serves

as an effective and readily cleavable protecting group. 1-(1-Ethoxyethyl)-1H-pyrazole is

therefore not typically a pharmacophore itself, but rather a critical intermediate that allows

chemists to precisely modify other positions on the pyrazole ring before deprotection. This

strategy is fundamental in the synthesis of complex pharmaceutical agents, including kinase

inhibitors.[1][2]

Core Physicochemical Properties
The fundamental molecular properties of 1-(1-Ethoxyethyl)-1H-pyrazole are summarized

below. This data is essential for stoichiometric calculations in synthesis and for analytical

characterization.

Property Value Source

Molecular Formula C₇H₁₂N₂O [3][4][5][6]

Molecular Weight 140.18 g/mol [3][5][6]

Exact Mass 140.094963 g/mol [4]

CAS Number 28791-95-9 [3]

Appearance Slightly yellow oil [7]

Synthesis Protocol: N-Protection of Pyrazole
The synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole is achieved through the acid-catalyzed

addition of pyrazole to ethyl vinyl ether. This reaction is efficient and scalable.

Causality and Experimental Design
Reagents:

Pyrazole: The starting heterocycle.

Ethyl Vinyl Ether: Acts as the source of the ethoxyethyl protecting group. It is an electron-

rich alkene, making it susceptible to protonation.
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Trifluoroacetic Acid (TFA): A strong acid catalyst. It protonates the ethyl vinyl ether,

generating a reactive oxocarbenium ion intermediate which is then attacked by the

pyrazole nitrogen. A catalytic amount is sufficient.

Dichloromethane (CH₂Cl₂): A dry, inert solvent that solubilizes the reactants.

Mechanism: The reaction proceeds via an acid-catalyzed electrophilic addition. The catalyst

protonates the terminal carbon of the vinyl ether, creating a stabilized carbocation. The

nucleophilic nitrogen of the pyrazole then attacks this cation, forming the C-N bond.

Subsequent deprotonation yields the final product. This mechanism ensures the formation of

a stable acetal-like linkage.

Step-by-Step Experimental Workflow
Reaction Setup: To a round-bottom flask charged with 1H-pyrazole (1.0 eq), add anhydrous

dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

Reagent Addition: Add ethyl vinyl ether (1.2 eq) to the solution.

Catalysis: Cool the mixture in an ice bath (0 °C). Slowly add a catalytic amount of

trifluoroacetic acid (TFA, ~0.01 eq) dropwise.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS) until the starting pyrazole is consumed.

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate (NaHCO₃) to neutralize the TFA catalyst. Transfer the mixture to a

separatory funnel.

Extraction: Extract the aqueous layer with dichloromethane (3x).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: The resulting crude product is typically a slightly yellow oil.[7] For high-purity

applications, purification can be achieved by vacuum distillation.[7]
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Synthesis Workflow Diagram
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Caption: Workflow for the N-protection of pyrazole.

Spectroscopic Characterization
Confirmation of the product structure relies on standard analytical techniques.

Mass Spectrometry (MS): GC-MS is an effective tool for monitoring the reaction and

confirming the molecular weight of the product. The expected exact mass is 140.094963

g/mol .[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will show characteristic signals for the ethoxy group (a triplet and a quartet), the

methyl group on the acetal carbon (a doublet), the methine proton of the acetal (a quartet),

and distinct signals for the protons on the pyrazole ring.

¹³C NMR: Will show unique signals for each carbon, including the pyrazole carbons, the

acetal carbon, and the carbons of the ethoxyethyl group. The chemical shifts for the

pyrazole carbons will be shifted compared to the unprotected starting material.

Applications in Pharmaceutical Synthesis
The primary utility of 1-(1-Ethoxyethyl)-1H-pyrazole is as a functional intermediate. The

ethoxyethyl group is stable to many reaction conditions, such as those involving

organometallics and cross-coupling, but can be easily removed under mild acidic conditions.

Intermediate for Kinase Inhibitors
A prominent example of its application is in the synthesis of pyrazole-based kinase inhibitors.

For instance, a derivative, 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-

pyrazole, is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[8]

[9]

The synthesis strategy involves:

Protection: Protection of the pyrazole nitrogen with the ethoxyethyl group.
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Functionalization: Introduction of a boronic ester at the 4-position of the pyrazole ring. This

step would be complicated by the acidic N-H of an unprotected pyrazole.

Cross-Coupling: Use of the boronic ester in a Suzuki cross-coupling reaction to build a more

complex molecular architecture.

Deprotection: Removal of the ethoxyethyl group under mild acidic conditions to reveal the

final active pharmaceutical ingredient (API) or a late-stage precursor.

Synthetic Utility Workflow

1H-Pyrazole 1-(1-Ethoxyethyl)
-1H-pyrazole

 N-Protection
(Ethyl Vinyl Ether, H⁺) Functionalized Pyrazole

(e.g., Borylation, Halogenation)

 C-Functionalization
(e.g., at C4) Complex Molecule via

Cross-Coupling

 Suzuki / Sonogashira
Coupling Final Product (API)

(Deprotected Pyrazole)

 Deprotection
(Mild Acid)

Click to download full resolution via product page

Caption: Role as a protected intermediate in synthesis.

Safety, Handling, and Storage
As a laboratory chemical, 1-(1-Ethoxyethyl)-1H-pyrazole requires careful handling. While

specific toxicology data is not widely available, general precautions for handling heterocyclic

organic compounds should be followed.

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with

side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of vapors.[10][11] Avoid contact with skin and eyes.[12]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep

away from heat, sparks, and open flames.

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a

suitable container for chemical waste disposal.[10]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
1-(1-Ethoxyethyl)-1H-pyrazole is a valuable and versatile reagent in organic synthesis,

particularly within the field of drug discovery. Its primary function as a protected form of the

pyrazole nucleus enables chemists to perform selective modifications on the heterocyclic ring,

which is essential for constructing complex molecular targets. The straightforward synthesis

and reliable deprotection make it an efficient tool for developing novel pharmaceuticals,

underscoring the critical role of protecting group strategies in modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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